p-Cresol hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

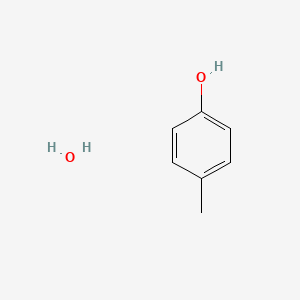

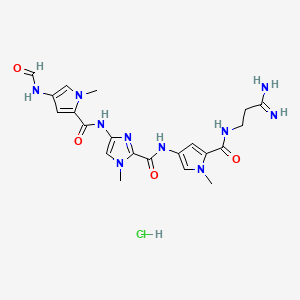

p-Cresol hydrate: , also known as 4-methylphenol hydrate, is an organic compound with the chemical formula C₇H₈O·H₂O. It is a derivative of phenol, where a methyl group is substituted at the para position of the benzene ring. This compound is commonly found in coal tar and is used in various industrial applications, including the synthesis of antioxidants, pharmaceuticals, and dyes .

准备方法

Synthetic Routes and Reaction Conditions:

-

Sulfonation and Hydrolysis: Industrially, p-cresol is prepared by sulfonating toluene with sulfuric acid to form toluene sulfonic acid, which is then hydrolyzed to produce p-cresol .

Reaction: [ \text{CH}_3\text{C}_6\text{H}_5 + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} + \text{H}_2\text{O} ] [ \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} + 2\text{NaOH} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{OH} + \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ]

-

Extraction from Coal Tar: p-Cresol can also be extracted from coal tar through fractional distillation .

化学反应分析

Types of Reactions:

-

Oxidation: p-Cresol undergoes oxidation to form p-hydroxybenzaldehyde or p-benzoquinone under specific conditions .

Reagents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

Conditions: Acidic or basic medium, elevated temperatures.

-

Reduction: p-Cresol can be reduced to form 4-methylcyclohexanol .

Reagents: Hydrogen gas (H₂), metal catalysts such as platinum (Pt) or palladium (Pd).

Conditions: High pressure, elevated temperatures.

-

Substitution: p-Cresol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation .

Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂).

Conditions: Vary depending on the specific substitution reaction.

Major Products:

Oxidation: p-Hydroxybenzaldehyde, p-Benzoquinone.

Reduction: 4-Methylcyclohexanol.

Substitution: p-Nitrocresol, p-Sulfonic acid derivatives, p-Halocresols.

科学研究应用

Chemistry:

Synthesis of Antioxidants: p-Cresol is used as a precursor in the synthesis of antioxidants such as butylated hydroxytoluene (BHT).

Crystallization Solvent: It is widely used as a solvent in crystallization processes.

Biology and Medicine:

Pharmaceuticals: p-Cresol is used in the synthesis of various pharmaceuticals, including antiseptics and disinfectants.

Biomarker: It is studied as a biomarker for certain metabolic disorders and diseases.

Industry:

Dyes and Pigments: p-Cresol is used in the production of dyes and pigments.

Plastic Production: It is a component in the manufacture of certain types of plastics and polymers.

作用机制

Mechanism:

相似化合物的比较

- o-Cresol (2-methylphenol)

- m-Cresol (3-methylphenol)

- Phenol (hydroxybenzene)

Comparison:

- Structural Differences: The position of the methyl group differentiates p-cresol from o-cresol and m-cresol.

- Chemical Properties: p-Cresol has a higher melting point and different solubility characteristics compared to its isomers .

- Applications: While all cresols are used in the production of chemicals and pharmaceuticals, p-cresol is particularly noted for its use in antioxidants and dyes .

属性

IUPAC Name |

4-methylphenol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O.H2O/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBPCZHKDJAVSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Diazabicyclo[2.2.2]octan-2-OL](/img/structure/B582882.png)

![(4S,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582883.png)

![1-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B582892.png)

![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)